
2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride hydrochloride is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and an ethane-1-sulfonyl chloride moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride hydrochloride typically involves the reaction of 1,5-dimethyl-1H-pyrazole with ethane-1-sulfonyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or chloroform, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are optimized to achieve high yields and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinyl or sulfhydryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation reactions.
Sulfinyl and Sulfhydryl Derivatives: Formed by reduction reactions.
Aplicaciones Científicas De Investigación
2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules such as peptides and proteins through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride hydrochloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may modify proteins by reacting with amino acid residues, thereby altering their function.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonate ester: Contains a sulfonate ester group instead of a sulfonyl chloride group.
Uniqueness
The uniqueness of 2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride hydrochloride lies in its high reactivity and versatility as a sulfonylating agent. Its ability to form stable covalent bonds with a wide range of nucleophiles makes it a valuable reagent in organic synthesis and various scientific research applications.
Propiedades
Fórmula molecular |
C7H12Cl2N2O2S |
|---|---|
Peso molecular |
259.15 g/mol |
Nombre IUPAC |
2-(1,5-dimethylpyrazol-4-yl)ethanesulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C7H11ClN2O2S.ClH/c1-6-7(5-9-10(6)2)3-4-13(8,11)12;/h5H,3-4H2,1-2H3;1H |
Clave InChI |
PEWTWMONXOUCPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C)CCS(=O)(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


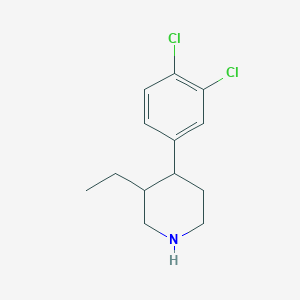
![5-Oxaspiro[3.4]octan-2-aminehydrochloride](/img/structure/B13470079.png)
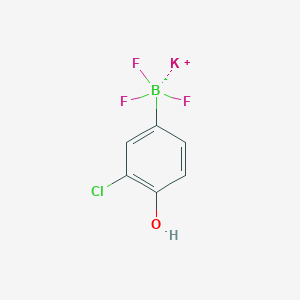
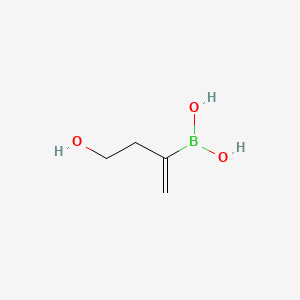
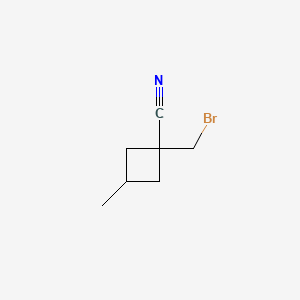
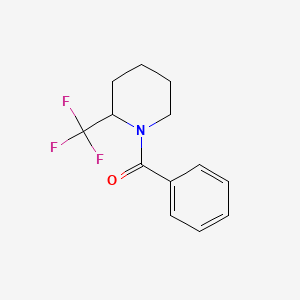

![(2R)-4-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13470113.png)
![[2-(Cyanomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13470125.png)
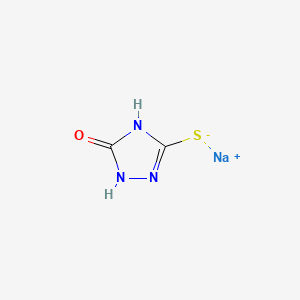
![[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid](/img/structure/B13470132.png)



